3-(2,5-Dichlorophenyl)-2-methylbenzoic acid, 95%
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Overview
Description
3-(2,5-Dichlorophenyl)-2-methylbenzoic acid (hereafter referred to as DCP-2MBA) is an organic compound that has been widely studied due to its various applications in scientific research and its unique mechanism of action. This compound has been used in a variety of experiments, ranging from biochemical and physiological studies to drug synthesis and development. DCP-2MBA is a versatile compound that can be used in a variety of ways to further scientific research.
Scientific Research Applications
DCP-2MBA has been widely used in scientific research for a variety of applications. It has been used in drug synthesis and development, as well as in biochemical and physiological studies. In drug synthesis and development, DCP-2MBA has been used as a starting material for the synthesis of a variety of drugs, including antibiotics, antifungal agents, and anti-inflammatory agents. In biochemical and physiological studies, DCP-2MBA has been used to study the effects of various compounds on cell metabolism and the immune system. Additionally, DCP-2MBA has been used in a variety of other scientific applications, including the synthesis of polymers, the study of protein-protein interactions, and the investigation of enzymes.
Mechanism of Action
The exact mechanism of action of DCP-2MBA is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450s and lipoxygenases. Additionally, DCP-2MBA has been shown to have an effect on cell metabolism and the immune system. It is believed that DCP-2MBA may act as an antioxidant, as well as an anti-inflammatory agent.
Biochemical and Physiological Effects
DCP-2MBA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, DCP-2MBA has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s and lipoxygenases. Additionally, DCP-2MBA has been shown to have an effect on cell metabolism and the immune system. In physiological studies, DCP-2MBA has been shown to have an anti-inflammatory effect, as well as an antioxidant effect.
Advantages and Limitations for Lab Experiments
DCP-2MBA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a 95% purity. Additionally, DCP-2MBA has a wide range of applications in scientific research and can be used in a variety of experiments. However, there are also some limitations to the use of DCP-2MBA. For example, the exact mechanism of action of DCP-2MBA is not fully understood, and the compound may have toxic effects if used in high concentrations.
Future Directions
DCP-2MBA has a wide range of potential applications in scientific research. Future research could focus on further exploring the mechanism of action of DCP-2MBA, as well as its potential toxicity. Additionally, further research could be conducted to explore the potential applications of DCP-2MBA in drug synthesis and development, as well as its potential use in biochemical and physiological studies. Additionally, further research could be conducted to explore the potential use of DCP-2MBA in the synthesis of polymers and the study of protein-protein interactions. Finally, further research could be conducted to explore the potential use of DCP-2MBA in the investigation of enzymes.
Synthesis Methods
DCP-2MBA can be synthesized through a variety of methods, including a direct reaction between 2,5-dichlorophenol and 2-methylbenzoic acid, as well as a two-step reaction of 2-methylbenzaldehyde and 2,5-dichlorophenol. The direct reaction is the most commonly used method and involves heating a mixture of the two reactants in a solvent such as ethanol or methanol. This reaction is usually conducted at temperatures of around 100°C and yields DCP-2MBA in a 95% purity. The two-step reaction involves the oxidation of 2-methylbenzaldehyde in the presence of 2,5-dichlorophenol, followed by the condensation of the resulting product with 2-methylbenzoic acid. This method is more time consuming and yields a lower purity product.
properties
IUPAC Name |
3-(2,5-dichlorophenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(15)5-6-13(12)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFFFTSGOPYTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691227 |
Source
|
Record name | 2',5'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-30-9 |
Source
|
Record name | 2',5'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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